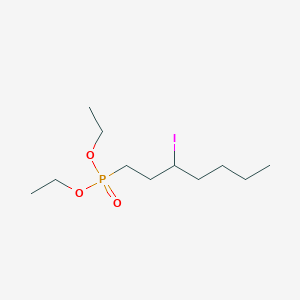

Diethyl (3-iodoheptyl)phosphonate

Description

Diethyl (3-iodoheptyl)phosphonate is an organophosphorus compound characterized by a seven-carbon alkyl chain with an iodine atom at the third position and a diethyl phosphonate group. Phosphonates are widely utilized in medicinal chemistry, materials science, and synthetic organic chemistry due to their stability, reactivity, and ability to act as bioisosteres for phosphate groups .

Properties

CAS No. |

284661-82-1 |

|---|---|

Molecular Formula |

C11H24IO3P |

Molecular Weight |

362.18 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-3-iodoheptane |

InChI |

InChI=1S/C11H24IO3P/c1-4-7-8-11(12)9-10-16(13,14-5-2)15-6-3/h11H,4-10H2,1-3H3 |

InChI Key |

RMKLDFKWHCNMNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCP(=O)(OCC)OCC)I |

Origin of Product |

United States |

Preparation Methods

Method 1: Phosphonylation of Iodoalkanes

This method utilizes iodoalkanes as starting materials, which can be synthesized from alcohols or alkenes.

- Reagents : Diethyl phosphite, 3-iodoheptanol.

- Conditions : The reaction typically occurs under reflux conditions in an inert atmosphere.

- Yield : Approximately 70-80% depending on the purity of starting materials.

- Combine diethyl phosphite with 3-iodoheptanol in a round-bottom flask.

- Heat the mixture under reflux for several hours.

- Allow the reaction to cool and then extract with an organic solvent.

- Purify the product using column chromatography.

Method 2: Direct Iodination of Heptyl Phosphonates

This method involves the direct iodination of heptyl phosphonates.

- Reagents : Diethyl heptylphosphonate, iodine, potassium iodide.

- Conditions : The reaction is performed in a solvent such as dichloromethane at room temperature.

- Yield : Yields can reach up to 85%.

- Dissolve diethyl heptylphosphonate in dichloromethane.

- Add iodine and potassium iodide to the solution.

- Stir at room temperature for several hours until the reaction is complete.

- Quench the reaction and extract the product with an organic solvent.

Method 3: Phosphorylation of Alcohols

This method involves phosphorylating an alcohol followed by iodination.

- Reagents : 3-heptanol, phosphorus oxychloride, sodium iodide.

- Conditions : The reaction occurs under controlled temperatures, typically at -10°C to maintain stability.

- Yield : Yields are generally around 75%.

- React 3-heptanol with phosphorus oxychloride to form the corresponding chlorophosphate.

- Add sodium iodide to introduce the iodine atom.

- Purify the resulting product through distillation or chromatography.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for this compound:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Phosphonylation | Diethyl phosphite, 3-iodoheptanol | Reflux | 70-80 |

| Direct Iodination | Diethyl heptylphosphonate, iodine | Room temperature | Up to 85 |

| Alcohol Phosphorylation | 3-heptanol, phosphorus oxychloride | -10°C | ~75 |

Research Findings

Recent studies have indicated that optimizing reaction conditions—such as solvent choice and temperature—can significantly enhance yields and purity of this compound. For instance, using non-polar solvents tends to minimize side reactions, leading to cleaner products. Additionally, employing catalytic methods has been shown to reduce reaction times while maintaining high yields.

Chemical Reactions Analysis

Types of Reactions: Diethyl (3-iodoheptyl)phosphonate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, thiols, and amines.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to convert the phosphonate group to phosphonic acid.

Major Products Formed:

Substitution Reactions: Products include various substituted phosphonates, depending on the nucleophile used.

Oxidation Reactions: The major product is the corresponding phosphonic acid derivative.

Scientific Research Applications

Diethyl (3-iodoheptyl)phosphonate has several applications in scientific research:

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including biologically active compounds.

Medicinal Chemistry: The compound is used in the development of potential drugs, particularly those targeting enzymes or receptors that interact with phosphonate groups.

Materials Science: It is employed in the design of novel materials with specific properties, such as flame retardants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of diethyl (3-iodoheptyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Phosphonates

Substituent Effects: Iodine Position and Alkyl Chain Length

- Diethyl (Iodomethyl)phosphonate (C₅H₁₂IO₃P): Features a shorter methyl chain with iodine directly attached to the methyl group. This structure enhances electrophilicity at the iodine site, making it reactive in nucleophilic substitutions. Its molecular weight (278.026 g/mol) and compact structure suggest higher volatility compared to longer-chain analogs like Diethyl (3-iodoheptyl)phosphonate .

- Diethyl [4-(Diphenylamino)benzyl]phosphonate (C₂₃H₂₇NO₃P): Contains a bulky aromatic substituent, which increases lipophilicity and electronic conjugation. Such derivatives are often employed in optoelectronic materials, contrasting with the aliphatic, iodine-bearing structure of this compound .

- Diethyl Hexadecylphosphonate : A long-chain phosphonate with a C₁₆ alkyl group. Longer chains enhance lipid solubility, as evidenced by its use as a transdermal penetration enhancer . The heptyl chain in this compound may balance solubility and reactivity for applications in drug delivery or catalysis.

Table 1: Key Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Notable Property |

|---|---|---|---|---|

| This compound* | C₉H₂₀IO₃P | 334.14 (estimated) | 3-Iodoheptyl chain | Moderate lipophilicity |

| Diethyl (Iodomethyl)phosphonate | C₅H₁₂IO₃P | 278.026 | Iodomethyl | High electrophilicity |

| Diethyl Hexadecylphosphonate | C₂₀H₄₃O₃P | 378.52 | C₁₆ alkyl chain | High lipid solubility |

| Diethyl (4-Formylphenyl)phosphonate | C₁₁H₁₅O₄P | 242.21 | Aromatic aldehyde | Electrophilic carbonyl |

*Estimated based on structural analogs.

Reactivity Profiles

- Electrophilic Sites : Compounds like Diethyl [2-bromo-3-oxo-3-(coumarinyl)prop-1-en-1-yl]phosphonate exhibit reactivity at Cα, Cβ, and carbonyl groups, enabling cyclocondensation with diamines . This compound’s iodine atom likely facilitates Suzuki or Ullmann-type cross-coupling reactions.

- Hydrolytic Stability : Phosphonates with electron-withdrawing groups (e.g., nitro in Diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate) show slower hydrolysis compared to aliphatic derivatives, impacting their use in pro-drug designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.